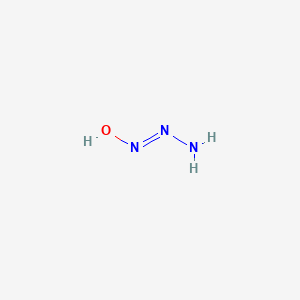
N-hydroxytriazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxytriazene is a unique compound characterized by the presence of a hydroxy group attached to a triazene moiety. This compound is notable for its presence in certain natural products, such as triacsins, which are specialized metabolites with significant biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxytriazene typically involves the reduction of nitro compounds using zinc dust in a neutral medium to obtain the corresponding hydroxylamines. This is followed by the diazotization of sulfa drugs (such as sulfanilamide and sulfacetamide) at low temperatures (0–5°C) .
Industrial Production Methods
These enzymes include a glycine-utilizing hydrazine-forming enzyme and a nitrite-utilizing N-nitrosating enzyme .
Análisis De Reacciones Químicas
Types of Reactions
N-hydroxytriazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert this compound to corresponding amines.
Substitution: this compound can participate in substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as zinc dust or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted triazene compounds .
Aplicaciones Científicas De Investigación
N-hydroxytriazene and its derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their role in enzyme inhibition and metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-hydroxytriazene involves its interaction with specific enzymes and molecular targets. For example, in the case of triacsins, this compound acts as a potent inhibitor of acyl-CoA synthetase by mimicking fatty acids. This inhibition disrupts lipid metabolism and affects various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-hydroxytriazene include:
Hydroxytriazenes with sulfonamide derivatives: These compounds have been studied for their antidiabetic, antioxidant, and anti-inflammatory activities.
Uniqueness
This compound is unique due to its rare occurrence in nature and its specific biological activities. The presence of three consecutive nitrogen atoms in its structure is uncommon and contributes to its distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
H3N3O |
|---|---|
Peso molecular |
61.044 g/mol |
InChI |
InChI=1S/H3N3O/c1-2-3-4/h(H2,1,3)(H,2,4) |
Clave InChI |
UGGRVGVKANAYDM-UHFFFAOYSA-N |
SMILES isomérico |
N/N=N/O |
SMILES canónico |
NN=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



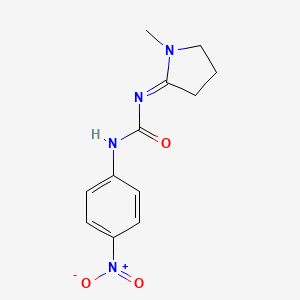
![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
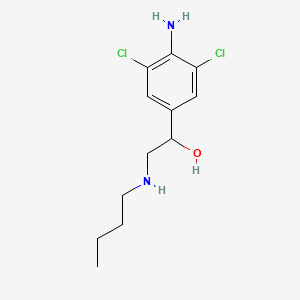

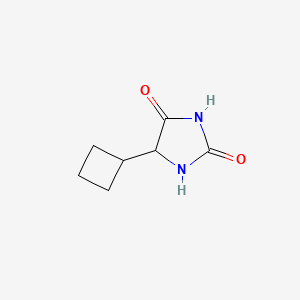
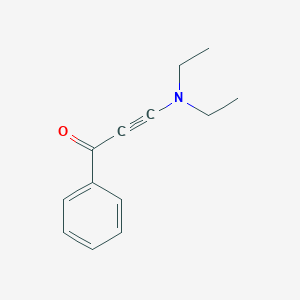
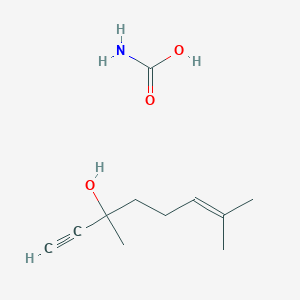
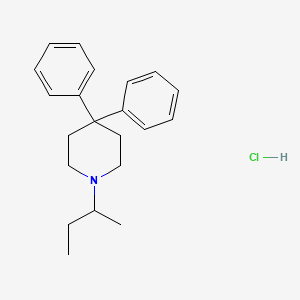
![3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14669827.png)
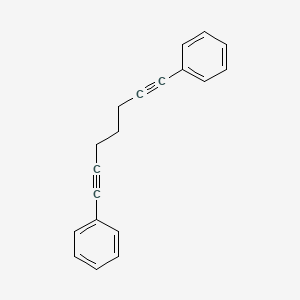
![5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one](/img/structure/B14669838.png)
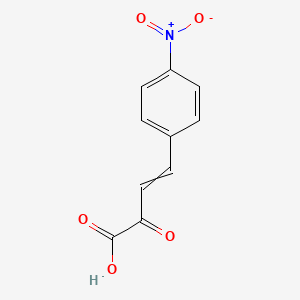
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
